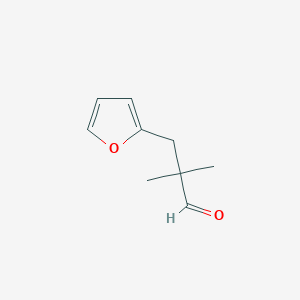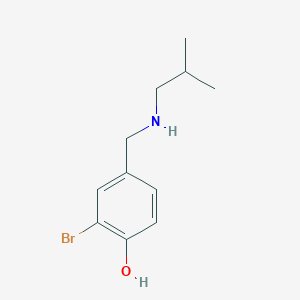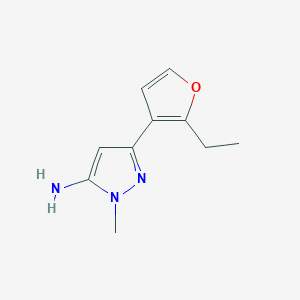
2-(Cyclobutoxymethyl)-3-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutoxymethyl)-3-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methoxyaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutoxymethyl)-3-methoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
2-(Cyclobutoxymethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclobutoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-3-methoxyaniline
- 2-(Cyclopentylmethyl)-3-methoxyaniline
- 2-(Cyclohexylmethyl)-3-methoxyaniline
Uniqueness
2-(Cyclobutoxymethyl)-3-methoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can lead to unique reactivity and applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(cyclobutyloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-12-7-3-6-11(13)10(12)8-15-9-4-2-5-9/h3,6-7,9H,2,4-5,8,13H2,1H3 |
InChI Key |
IDGHZPMENLDQEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1COC2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[(Butan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13288969.png)

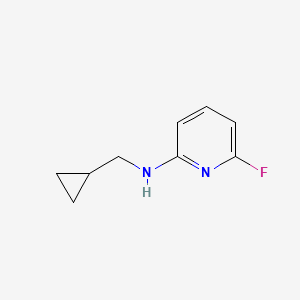
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B13288984.png)
amine](/img/structure/B13288988.png)
![4-{1-[(1-Hydroxypropan-2-yl)amino]ethyl}benzonitrile](/img/structure/B13288993.png)
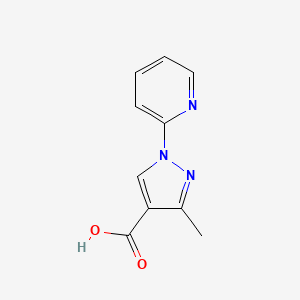
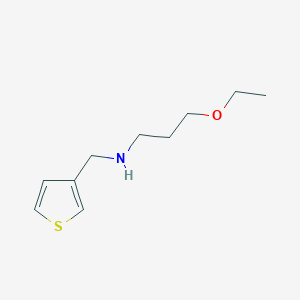
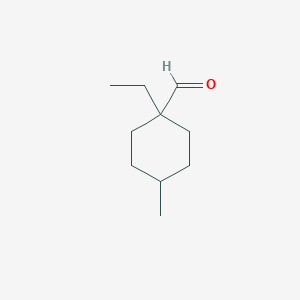

![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)
